molecular formula C13H18F3N3O3S B5421179 ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE

Cat. No.: B5421179
M. Wt: 353.36 g/mol
InChI Key: XHXMYOURADNFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 3,3,3-trifluoropyruvate with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE stands out due to its combination of a trifluoromethyl group, a thiazole ring, and an amide linkage, which together confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-(pentanoylamino)-2-(1,3-thiazol-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3S/c1-3-5-6-9(20)18-12(13(14,15)16,10(21)22-4-2)19-11-17-7-8-23-11/h7-8H,3-6H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMYOURADNFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.